molecular formula C14H10ClN B14712331 Benzonitrile, 4-(chlorophenylmethyl)- CAS No. 13391-42-9

Benzonitrile, 4-(chlorophenylmethyl)-

Cat. No.: B14712331
CAS No.: 13391-42-9
M. Wt: 227.69 g/mol
InChI Key: CPRXJZXIBPXKHD-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(chlorophenylmethyl)- is a nitrile-substituted aromatic compound featuring a chlorophenylmethyl group (-CH₂C₆H₄Cl) at the para position of the benzonitrile core. This compound belongs to a broader class of benzonitrile derivatives, which are widely explored in medicinal chemistry and materials science due to their versatile reactivity and functional group compatibility. The chlorophenylmethyl substituent enhances lipophilicity and may influence electronic properties, making it relevant for applications in drug discovery (e.g., kinase inhibitors) or organic electronics .

Properties

CAS No.

13391-42-9

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-[chloro(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H10ClN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H

InChI Key

CPRXJZXIBPXKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method involves the alkylation of 4-aminobenzonitrile using 2-chlorobenzyl halides (X = Cl, Br) under basic conditions. Potassium carbonate or tripotassium phosphate acts as a base, facilitating deprotonation of the amine and subsequent nucleophilic attack on the benzyl halide. Phase-transfer agents like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction efficiency in toluene or acetonitrile solvents.

Representative Procedure:

  • Combine 4-aminobenzonitrile (1 equiv), 2-chlorobenzyl bromide (1.1 equiv), and K₂CO₃ (2 equiv) in acetonitrile.
  • Reflux at 80°C for 12–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield: 70–85%.

Advantages and Limitations

  • Advantages: Scalable, cost-effective, and compatible with diverse benzyl halides.
  • Limitations: Risk of over-alkylation; requires stoichiometric base and rigorous drying.

Reductive Amination of 2-Chlorobenzaldehyde with 4-Aminobenzonitrile

Two-Step Process

This method condenses 2-chlorobenzaldehyde and 4-aminobenzonitrile to form an imine intermediate, followed by reduction using NaBH₄ or H₂/Pd-C.

Step 1: Imine Formation

  • React equimolar aldehyde and amine in ethanol with catalytic acetic acid at 50°C for 3 hours.
    Step 2: Reduction
  • Add NaBH₄ (2 equiv) at 0°C, warm to room temperature, and stir for 2 hours.
  • Acidic workup (HCl) yields the primary amine hydrochloride, neutralized to freebase.

Yield: 80–99%.

Stereochemical and Solvent Effects

  • Ethanol or THF solvents prevent imine hydrolysis.
  • Pd-C catalytic hydrogenation affords higher purity but requires pressurized equipment.

Grignard Addition to Benzonitrile Followed by Functionalization

Formation of the Organomagnesium Intermediate

4-Aminobenzonitrile is synthesized via Grignard addition of 2-chlorophenylmagnesium bromide to benzonitrile, followed by hydrolysis.

Procedure:

  • Add 2-chlorophenylmagnesium bromide (1.5 equiv) to benzonitrile in THF at 0°C.
  • Hydrolyze with NH₄Cl, extract with ethyl acetate, and reduce the nitrile to amine using LiAlH₄.

Yield: 50–65% (over two steps).

Challenges

  • Requires anhydrous conditions and careful temperature control.
  • Low yields due to competing nitrile reduction side reactions.

Halide Intermediates: 4-Halomethylbenzonitrile Pathways

Synthesis via 4-Bromomethylbenzonitrile

4-Bromomethylbenzonitrile, prepared from 4-methylbenzonitrile via radical bromination, reacts with 2-chloroaniline in DMF with Cs₂CO₃.

Optimized Conditions:

  • Use Cs₂CO₃ (1.2 equiv) and TDA-1 (0.1 equiv) in toluene at 110°C for 6 hours.
  • Yield: 89% after recrystallization (isopropyl alcohol).

Industrial Scalability

  • Bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ achieves 90% conversion.
  • Avoids toxic Hg or Pb catalysts, enhancing safety.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost Scalability Key Challenges
Nucleophilic Substitution 70–85 95–99 Low High Over-alkylation
Reductive Amination 80–99 98–99.9 Medium Moderate Catalyst cost (Pd-C)
Grignard Addition 50–65 85–90 High Low Moisture sensitivity
Halide Intermediate 85–90 99+ Medium High Bromination safety concerns

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(chlorophenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

Mechanism of Action

The mechanism of action of benzonitrile, 4-(chlorophenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects .

Comparison with Similar Compounds

Substituent Impact :

  • Hydroxymethyl (): Introduces polarity, affecting solubility and hydrogen-bonding capacity .
  • Methylsulfonyl (): Strong electron-withdrawing effect, modulating electronic properties for applications in OLEDs or catalysis .
  • Triazole-ethenyl (): Facilitates π-π stacking and hydrogen bonding, critical for cytotoxic activity in cancer cell lines .

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